molecular formula C15H19NO6 B13875202 7-Ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid

7-Ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid

Cat. No.: B13875202
M. Wt: 309.31 g/mol
InChI Key: JCSXRURKYKOUHC-UHFFFAOYSA-N
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Description

7-Ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an ethoxy group, a methoxypyridinyl group, and a dioxoheptanoic acid moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid typically involves multi-step organic reactions. One common approach is the Claisen-Schmidt condensation reaction, where 7-methoxy-3,4-dihydronaphthalen-1(2H)-one is reacted with 6-methoxy-3-pyridinecarbaldehyde in the presence of a base such as sodium hydroxide in methanol . The reaction mixture is stirred at room temperature, and the product is purified by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines

Scientific Research Applications

7-Ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and resulting in various physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties

Properties

Molecular Formula

C15H19NO6

Molecular Weight

309.31 g/mol

IUPAC Name

7-ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid

InChI

InChI=1S/C15H19NO6/c1-3-22-15(20)8-12(17)6-11(7-14(18)19)10-4-5-13(21-2)16-9-10/h4-5,9,11H,3,6-8H2,1-2H3,(H,18,19)

InChI Key

JCSXRURKYKOUHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CC(CC(=O)O)C1=CN=C(C=C1)OC

Origin of Product

United States

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